molecular formula C38H76O2 B3056096 Octatriacontanoic acid CAS No. 68947-62-6

Octatriacontanoic acid

Cat. No. B3056096
CAS RN: 68947-62-6
M. Wt: 565 g/mol
InChI Key: AJQRZOBUACOSBG-UHFFFAOYSA-N
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Description

Octatriacontanoic acid , also known by its chemical formula C38H76O2 , is a long-chain fatty acid. Its systematic IUPAC name is This compound . This compound belongs to the class of saturated fatty acids and contains 38 carbon atoms.

Scientific Research Applications

1. Embryonic Development and Fetal Growth

Octatriacontanoic acid, as a protein stabilizer, was investigated for its effects on embryonic development and fetal growth. The study found that certain concentrations of this compound could negatively impact blastocyst development, hatching rates, and developmental kinetics, suggesting its potential influence on early stages of development (Fredrickson, Krisher, & Morbeck, 2015).

2. Antioxidant Properties

The antioxidant properties of lipoic acid, derived from this compound, have been studied. This research highlighted lipoic acid's effectiveness in protecting against oxidative stress in various cellular environments, indicating its potential application in managing oxidative stress-related conditions (Navari-Izzo, Quartacci, & Sgherri, 2002).

3. Industrial Applications

In industrial contexts, this compound has been utilized in the synthesis of carboxylic peroxy acids, used in the cosmetic, food, and agrochemical industries. This research explored the use of enzymes as selective catalysts in synthesizing peroctanoic acid, demonstrating the acid's relevance in industrial chemical processes (Magario, Scilipoti, & Brandolín, 2022).

4. Antifungal Activity

This compound and its derivatives have been isolated and characterized for their antifungal activities. This study emphasized the potential of this compound as an antifungal agent, particularly against pathogens like Alternaria tenuissima and Alternaria alternata (Bordoloi et al., 2017).

5. Polymerizations and Material Science

Research into the polymerizations initiated by Sn(II)2−ethylhexanoate (SnOct2) with this compound has led to insights in material science, particularly in the fields of biopolymers and synthetic polymers. This research contributes to our understanding of polymerization processes and their applications in various industries (Kricheldorf, Kreiser-Saunders, & Stricker, 2000).

Future Directions

: ChemSpider: Octatriacontanoic acid

properties

IUPAC Name

octatriacontanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H76O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38(39)40/h2-37H2,1H3,(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQRZOBUACOSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H76O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50219009
Record name Octatriacontanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68947-62-6
Record name Octatriacontanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68947-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octatriacontanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068947626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octatriacontanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OCTATRIACONTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TO92941ES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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